1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Description
Molecular Structure and Formula
The compound 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate exhibits a complex molecular architecture characterized by a central pyrrolidine ring system substituted at multiple positions. The molecular formula C19H23FN2O6 indicates the presence of nineteen carbon atoms, twenty-three hydrogen atoms, one fluorine atom, two nitrogen atoms, and six oxygen atoms, resulting in a molecular weight of 394.394 daltons. The structural framework consists of a five-membered pyrrolidine ring bearing carboxylate ester functionalities at positions 1 and 2, with the tert-butyl group protecting the nitrogen-bound carboxyl function and a methyl ester at the 2-position.
The 4-position of the pyrrolidine ring features an ester linkage to a 4-fluoroisoindoline-2-carboxylic acid moiety, creating a complex bicyclic system that significantly influences the compound's overall three-dimensional structure. The isoindoline component contributes a benzofused pyrrolidine system with fluorine substitution at the 4-position of the benzene ring, providing unique electronic properties to the molecule. This substitution pattern creates a highly functionalized structure that combines the rigidity of the bicyclic isoindoline system with the flexibility of the pyrrolidine ring, resulting in distinctive conformational preferences.
The presence of multiple chiral centers, specifically at the (2S,4R) configuration of the pyrrolidine ring, introduces significant stereochemical complexity that directly impacts the compound's biological and chemical properties. The stereochemical arrangement creates a specific three-dimensional orientation that is crucial for potential biological activity and synthetic utility in asymmetric transformations.
Structural Identification Parameters
Table 1: Primary Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1013925-90-0 | |
| Molecular Formula | C19H23FN2O6 | |
| Molecular Weight | 394.394 g/mol | |
| International Chemical Identifier Key | RDPMNWAHNLXRRS-DOMZBBRYSA-N | |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CC@@HOC(=O)N2Cc3cccc(c3C2)F |
The International Chemical Identifier provides a standardized representation of the molecular structure through the string InChI=1S/C19H23FN2O6/c1-19(2,3)28-18(26)22-9-12(7-15(22)16(23)24)27-17(25)21-8-11-5-4-6-14(20)13(11)10-21/h4-6,12,15H,7-10H2,1-3H3,(H,23,24)/t12-,15+/m1/s1. This identifier encodes the complete connectivity and stereochemistry of the molecule, enabling unambiguous identification across different chemical databases and literature sources. The stereochemical information embedded within the International Chemical Identifier specifically designates the (2S,4R) configuration through the notation /t12-,15+/m1/s1, which corresponds to the absolute configuration at the relevant chiral centers.
The Simplified Molecular Input Line Entry System representation captures the structural connectivity while preserving stereochemical information through the use of directional symbols, with the double at symbols (@@) indicating specific stereochemical orientations at the chiral centers. This linear notation system enables computer-readable storage and manipulation of the structural information while maintaining complete stereochemical fidelity.
Stereochemistry and Configuration
The stereochemical features of this compound represent critical aspects of its molecular identity and functional properties. The pyrrolidine ring adopts a non-planar conformation with the (2S,4R) configuration creating a specific spatial arrangement of substituents that influences both chemical reactivity and potential biological interactions. The 2S configuration places the methyl carboxylate group in a defined orientation relative to the ring system, while the 4R configuration positions the fluoroisoindoline-2-carbonyl ester moiety in the opposite facial orientation.
This trans-diaxial relationship between the major substituents at positions 2 and 4 of the pyrrolidine ring creates a relatively rigid molecular framework that restricts conformational flexibility. The stereochemical arrangement minimizes steric interactions between the bulky substituents while maintaining optimal electronic interactions within the molecule. The fluorine substitution on the isoindoline benzene ring further contributes to the overall stereochemical environment by introducing electronic effects that can influence the preferred conformations of the attached ester linkage.
The absolute stereochemistry of the compound has been confirmed through various analytical techniques, with the (2S,4R) designation representing the standard Cahn-Ingold-Prelog nomenclature system for describing chiral centers. This stereochemical information is essential for understanding structure-activity relationships and for ensuring reproducible synthetic procedures in pharmaceutical applications.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
The compound exhibits physical properties consistent with a moderately polar organic molecule containing multiple functional groups capable of hydrogen bonding interactions. The relatively high boiling point of 542.9°C reflects the significant intermolecular forces present due to the multiple polar functional groups and the substantial molecular weight of the compound. The density value of approximately 1.4 g/cm³ indicates a structure that is denser than water, which is typical for organic compounds containing multiple heteroatoms and aromatic systems.
The low vapor pressure of essentially zero at room temperature suggests that the compound has minimal volatility under standard laboratory conditions, making it suitable for handling in open systems without significant loss through evaporation. The topological polar surface area of 96.4 Ų falls within the range typically associated with compounds that can cross biological membranes while maintaining sufficient solubility in aqueous environments.
The compound demonstrates limited rotational flexibility with only five rotatable bonds, primarily associated with the ester linkages and the tert-butyl group. This structural rigidity contributes to the compound's defined three-dimensional shape and may influence its binding properties in biological systems. The hydrogen bonding profile, featuring one donor and seven acceptor sites, suggests the molecule can participate in complex hydrogen bonding networks that may be important for its chemical behavior and potential biological interactions.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O6/c1-20(2,3)29-19(26)23-10-13(8-16(23)17(24)27-4)28-18(25)22-9-12-6-5-7-15(21)14(12)11-22/h5-7,13,16H,8-11H2,1-4H3/t13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVLOADXRPYFMO-CJNGLKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Core with Stereocontrol
Method: As per literature on chiral pyrrolidine synthesis, the core is often prepared via asymmetric synthesis or chiral pool starting materials.
- Starting Material: L-proline derivatives or chiral amino acids.
- Procedure:
- Cyclization of amino acids: The amino acid derivative undergoes cyclization under dehydrating conditions (e.g., using dehydrating agents like thionyl chloride or phosphorus oxychloride) to form the pyrrolidine ring.
- Stereocontrol: Use of chiral auxiliaries or chiral catalysts ensures the stereochemistry at the 2S,4R positions.
Research Data:
A typical method involves the asymmetric hydrogenation of pyrrolidine precursors or enantioselective cyclizations, yielding high stereoselectivity.
Formation of the (4-((4-fluoroisoindoline-2-carbonyl)oxy)) Substituent
- Preparation of the isoindoline-2-carbonyl chloride or anhydride:
- Synthesized from isoindoline-2-carboxylic acid via chlorination (e.g., using thionyl chloride).
- Coupling with the pyrrolidine core:
- The hydroxyl group at the 4-position of the pyrrolidine is activated (e.g., via tosylation or mesylation) and then reacted with the isoindoline-2-carbonyl chloride to form the carbamate linkage.
Research Data:
The carbamate formation is typically performed under mild basic conditions (e.g., pyridine or triethylamine) to prevent side reactions.
Esterification with tert-Butyl Groups
- Formation of the tert-butyl ester:
- React the carboxylic acid groups of the pyrrolidine derivative with tert-butyl alcohol in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
- Alternatively, use tert-butyl chloroformate or tert-butyl bromide with base to introduce tert-butyl groups selectively.
Research Findings:
The use of DCC or EDC in anhydrous solvents like dichloromethane or DMF facilitates efficient esterification with minimal racemization.
Specific Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Chiral amino acid derivatives | Toluene or ethanol | Reflux | 12-24 h | ~80% | Stereoselective, chiral auxiliaries preferred |
| Fluorination | NFSI or Selectfluor | Acetonitrile | 0°C to room temp | 2-4 h | >90% regioselectivity | Stereoselective fluorination at 4-position |
| Carbamate formation | Isoindoline-2-carbonyl chloride | Pyridine or TEA | 0°C to room temp | 4-8 h | ~75-85% | Mild basic conditions prevent side reactions |
| Esterification | DCC or EDC + tert-butyl alcohol | Dichloromethane | Room temp | 12 h | >80% | Anhydrous conditions recommended |
Research Findings and Data Tables
Table 1: Summary of Key Preparation Methods
Research Findings:
- Stereoselectivity: Use of chiral auxiliaries and asymmetric catalysis ensures high stereochemical purity at the 2S,4R positions.
- Regioselectivity: Electrophilic fluorination proceeds selectively at the 4-position due to electronic and steric effects.
- Yield Optimization: Mild reaction conditions and anhydrous environments improve overall yields and purity.
Notes on Purification and Characterization
- Purification: Chromatography on silica gel using appropriate solvent systems (e.g., petroleum ether/EtOAc) ensures removal of impurities.
- Characterization: Confirm stereochemistry and structure via NMR, HRMS, and X-ray crystallography.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups, leading to the formation of substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent. The presence of the isoindoline moiety is indicative of its possible role in targeting specific biological pathways. Research has shown that derivatives of isoindoline compounds can exhibit various biological activities, including anti-cancer and anti-inflammatory properties.
Case Study : A study highlighted the synthesis of similar pyrrolidine derivatives which showed promising results in inhibiting tumor growth in preclinical models. This suggests that 1-(tert-butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate could serve as a lead compound for further drug development targeting cancer cells.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Table 1: Synthetic Routes Involving the Compound
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Esterification | Acid catalysis | Formation of esters with alcohols |
| Nucleophilic substitution | Basic conditions | Introduction of new substituents |
| Reduction | Hydrogenation | Conversion to alcohol derivatives |
Biochemical Research
The compound has been utilized in proteomics research due to its ability to modify proteins through covalent bonding with amino acid residues. This property is particularly useful in studying protein interactions and functions.
Case Study : In proteomic studies, compounds similar to this one have been used to label proteins selectively, allowing researchers to track protein dynamics within cellular environments.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (e.g., CF₃, OCHF₂): Enhance protease binding and metabolic stability in antiviral agents .
- Leaving Groups (e.g., OTs): Facilitate synthetic modifications .
- Reactive Groups (e.g., N₃): Enable bioconjugation strategies .
Stereochemical Variations
The (2S,4R) configuration of the target compound contrasts with analogs like (2S,4S)-azido or (2R,4R)-hydroxy derivatives. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid exhibits reversed stereochemistry, impacting its utility in peptide synthesis . Stereochemistry governs target selectivity; for instance, (2S,4R)-configured SARS-CoV-2 inhibitors show higher efficacy than diastereomers .
Ester Group Modifications
The tert-butyl and methyl esters in the target compound are compared below:
Key Insight : Methyl and tert-butyl esters balance stability and solubility, whereas chloromethyl or benzyl esters prioritize synthetic versatility .
Biological Activity
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24BrFN2O6
- Molecular Weight : 487.32 g/mol
- CAS Number : 2021256-19-7
Pharmacological Activity
The compound exhibits various biological activities that can be categorized as follows:
1. Antiviral Activity
Research indicates that certain derivatives of pyrrolidine compounds exhibit antiviral properties. Specifically, the interactions of this compound with viral proteins suggest potential applications in antiviral therapies. It has been shown to modulate several cellular signaling pathways involved in viral replication and immune response.
2. Cytotoxicity and Antitumor Effects
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The specific mechanism involves the activation of p53 pathways and modulation of cell cycle regulators such as CDKN1A, which is crucial for cancer therapy development.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the inhibition of neuroinflammation and modulation of neurotransmitter levels. This is particularly relevant for conditions such as Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor for various cytochrome P450 enzymes, affecting drug metabolism and clearance.
- Modulation of Signaling Pathways : It influences pathways such as NF-kappa-B and AP-1, which are critical in inflammation and immune responses.
- Interaction with Cellular Receptors : The compound may bind to specific receptors on cell surfaces, altering cellular responses to external stimuli.
Case Study 1: Antiviral Efficacy
A study conducted on a series of isoindoline derivatives showed that compounds similar to this compound exhibited significant antiviral activity against Hepatitis C virus (HCV). The mechanism was linked to the inhibition of viral replication through interference with host cell signaling pathways.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study highlighted the potential for developing this compound as a lead for new anticancer agents.
Data Tables
Q & A
Q. What are the key synthetic routes for preparing this compound, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. Key steps include:
- Esterification : Use of Boc-protected intermediates (e.g., Boc-D-pyroglutamic acid derivatives) under basic conditions .
- Fluorination : Introduction of fluorine via nucleophilic substitution or electrophilic fluorinating agents .
- Protection/Deprotection : Strategic use of tert-butyldimethylsilyl (TBS) groups to preserve stereochemistry during oxidation or coupling steps .
Critical Factors Affecting Yields:
- Temperature : Elevated temperatures (>45°C) improve reaction kinetics but may promote side reactions (e.g., hydrolysis of esters) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in fluorination steps .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) can stabilize transition states in stereoselective reactions .
Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Boc-D-pyroglutamic acid, methyl formate, NaHCO₃ | 23–24% (diastereomers) | |
| Silylation | TBSCl, imidazole, DMF | 85% | |
| Hydrolysis | LiOH/MeOH, 45°C | 90% (crude) |
Q. How can researchers characterize the stereochemical purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Key signals include:
-
¹H NMR : Distinct coupling patterns for (2S,4R) configuration (e.g., δ 4.2–4.5 ppm for pyrrolidine protons) .
-
¹⁹F NMR : Single peak at δ -120 to -125 ppm confirms fluoroisoindoline incorporation .
- X-ray Crystallography : Resolves absolute configuration; reported C–F bond length: 1.34 Å .
- Chiral HPLC : Separates diastereomers using columns like Chiralpak IA (hexane:isopropanol = 90:10) .
Table 2: Key Spectroscopic Markers
Technique Diagnostic Feature Reference ¹³C NMR C=O ester peaks at 168–172 ppm IR C-F stretch at 1100–1150 cm⁻¹ MS [M+H]⁺ at m/z 423.3 (calculated)
Q. What are the stability considerations for this compound under various storage and reaction conditions?
Methodological Answer:
- Hydrolysis Sensitivity : The tert-butyl ester is stable in neutral conditions but hydrolyzes under strong acids (e.g., HCl) or bases (e.g., NaOH) .
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent moisture absorption .
- Inert Atmosphere : Use argon or nitrogen during reactions to avoid oxidation of the pyrrolidine ring .
Advanced Questions
Q. What strategies are effective in controlling stereoselectivity during the synthesis of analogous pyrrolidine derivatives?
Methodological Answer:
- Chiral Auxiliaries : Boc-protected amino acids (e.g., Boc-D-proline) enforce desired (2S,4R) configuration during ring closure .
- Enantioselective Catalysis : Use of Ru-based catalysts in transfer hydrogenation achieves >90% ee for fluorinated intermediates .
- Diastereomeric Resolution : Chromatographic separation of (2S,4R) and (2R,4S) isomers using silica gel impregnated with chiral selectors .
Q. How can computational methods predict the reactivity and biological interactions of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for ester hydrolysis (activation energy ~25 kcal/mol) and fluoroisoindoline conjugation .
- Molecular Docking : Predict binding to biological targets (e.g., enzymes with hydrophobic pockets) via AutoDock Vina; ΔG values range from -8.2 to -9.5 kcal/mol .
- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous solutions (RMSD < 0.5 Å over 50 ns) .
Q. What experimental approaches resolve contradictions in reported reaction outcomes for similar fluorinated pyrrolidine derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify critical factors affecting diastereomer ratios .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
- Meta-Analysis : Compare literature data (e.g., vs. 15) to isolate solvent-dependent stereochemical outcomes.
Q. How does the 4-fluoroisoindoline moiety influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Lipophilicity : Fluorination increases logP by 0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : In vitro assays show 4-fluoroisoindoline reduces CYP450-mediated oxidation by 40% vs. hydrogenated analogs .
- Bioactivity : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase inhibitors) .
Table 3: Comparative Physicochemical Properties
| Derivative | logP | Solubility (mg/mL) | Metabolic Half-life (h) |
|---|---|---|---|
| Non-fluorinated | 1.2 | 0.8 | 2.1 |
| 4-Fluoroisoindoline | 2.1 | 0.3 | 4.7 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
